Benzoxazole, 2-(3,4-methylenedioxyphenyl)-
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Overview
Description
Benzoxazole, 2-(3,4-methylenedioxyphenyl)- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is known for its diverse biological activities and is widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoxazole, 2-(3,4-methylenedioxyphenyl)- can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to yield high efficiency .
Industrial Production Methods
In industrial settings, the synthesis of benzoxazole derivatives often involves the use of magnetic solid acid nanocatalysts. These catalysts facilitate the reaction between 2-aminophenol and aldehydes in water under reflux conditions, resulting in high yields .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2-(3,4-methylenedioxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation and nitration reactions are typical substitution reactions for this compound, often using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzoxazole-2-carboxylic acid, while reduction can produce benzoxazole-2-amine derivatives .
Scientific Research Applications
Benzoxazole, 2-(3,4-methylenedioxyphenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of benzoxazole, 2-(3,4-methylenedioxyphenyl)- involves its interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interactions with host molecules, while the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors . These interactions enable the compound to engage in non-covalent interactions with various molecular targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Benzoxazole, 2-(3,4-methylenedioxyphenyl)- can be compared with other similar compounds such as benzisoxazole and benzimidazole. While all these compounds share a heterocyclic structure, benzoxazole is unique due to its diverse biological activities and broad substrate scope . Similar compounds include:
Benzisoxazole: Known for its use in antipsychotic drugs.
Benzimidazole: Widely used in antifungal and antiparasitic medications.
Benzoxazole, 2-(3,4-methylenedioxyphenyl)- stands out for its versatility and extensive applications in various fields, making it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
3315-20-6 |
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Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H9NO3/c1-2-4-11-10(3-1)15-14(18-11)9-5-6-12-13(7-9)17-8-16-12/h1-7H,8H2 |
InChI Key |
QFNIMVUSMZPOPX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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